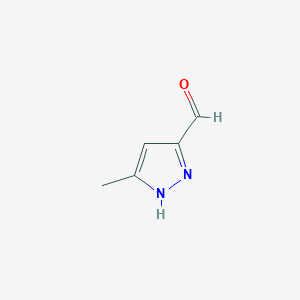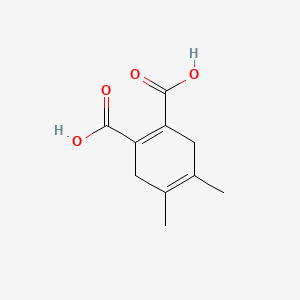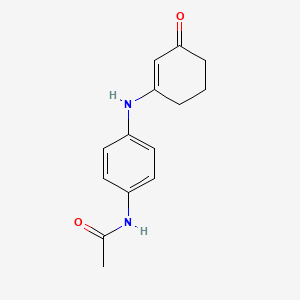
2-フルオロ-5-メトキシフェニルボロン酸
概要
説明
2-Fluoro-5-methoxyphenylboronic acid (FMPA) is a phenylboronic acid derivative that has been utilized in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
ヒドロナフタレンのフリーデル・クラフツアルキル化
この化合物は、ヒドロナフタレンのフリーデル・クラフツアルキル化における反応物として使用されます。この反応は、芳香環にアルキル置換基を導入する方法であり、多くの有機化合物の合成において重要なステップです。
鈴木・宮浦クロスカップリング反応
2-フルオロ-5-メトキシフェニルボロン酸は、鈴木・宮浦クロスカップリング反応に関与しています。これは、2つの芳香族化合物の間の炭素-炭素結合を合成するために使用される、パラジウム触媒クロスカップリング反応の一種です。
9,10-ジアリールアントラセンの合成
この化合物は、分子スイッチとして使用される9,10-ジアリールアントラセンの合成に使用されます。分子スイッチは、外部刺激に応答して2つ以上の安定な状態間を可逆的にシフトさせることができる分子です。
カルバゾリルまたはアリールハライドとのクロスカップリング
2-フルオロ-5-メトキシフェニルボロン酸は、カルバゾリルまたはアリールハライドとのクロスカップリング反応に使用されます。これらの反応は、さまざまな有機化合物の合成において重要です。
センシングアプリケーション
2-フルオロ-5-メトキシフェニルボロン酸を含むボロン酸は、センシングアプリケーションを含むさまざまな研究分野でますます使用されています。それらはジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用し、さまざまなセンシングアプリケーションでの有用性につながります。
生物学的ラベリングとタンパク質操作
ボロン酸とタンパク質の相互作用により、生物学的ラベリング、タンパク質操作と修飾など、さまざまな分野での利用が可能になります。
分離技術
ボロン酸は分離技術で使用されます。それらは、多くの生体分子に存在するシス-ジオールと可逆的な共有結合を形成でき、これらの分子を混合物から分離することができます。
治療薬の開発
ボロン酸は、治療薬の開発に使用されます。それらはさまざまな生物学的標的に相互作用することができ、新しい薬の開発につながります。
Safety and Hazards
2-Fluoro-5-methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
作用機序
Target of Action
The primary target of 2-Fluoro-5-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 2-Fluoro-5-methoxyphenylboronic acid acts as a nucleophile . The boronic acid moiety of the compound is transferred from boron to palladium in a process known as transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by 2-Fluoro-5-methoxyphenylboronic acid . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of complex organic structures through the creation of new carbon-carbon bonds .
Result of Action
The result of the action of 2-Fluoro-5-methoxyphenylboronic acid is the successful formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Fluoro-5-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also performed in a suitable solvent under controlled temperature conditions . These factors can influence the efficiency and outcome of the reaction .
生化学分析
Biochemical Properties
2-Fluoro-5-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The interaction between 2-Fluoro-5-methoxyphenylboronic acid and palladium involves the transmetalation step, where the boronic acid transfers its organic group to the palladium complex . This interaction is crucial for the successful completion of the coupling reaction, making 2-Fluoro-5-methoxyphenylboronic acid an essential reagent in organic synthesis.
Cellular Effects
The effects of 2-Fluoro-5-methoxyphenylboronic acid on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins . While specific studies on 2-Fluoro-5-methoxyphenylboronic acid are limited, it is likely that it shares similar cellular effects with other boronic acids.
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-5-methoxyphenylboronic acid involves its interaction with palladium catalysts during the Suzuki-Miyaura cross-coupling reaction. The compound undergoes transmetalation, where the boronic acid transfers its organic group to the palladium complex . This step is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. Additionally, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which may contribute to their biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-methoxyphenylboronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but it may degrade when exposed to strong oxidizing agents . Long-term studies on the effects of 2-Fluoro-5-methoxyphenylboronic acid on cellular function are limited, but it is essential to consider potential degradation products and their impact on experimental outcomes.
Metabolic Pathways
Boronic acids can undergo metabolic transformations, including oxidation and conjugation reactions These metabolic processes can influence the compound’s activity and stability in biological systems
Transport and Distribution
The transport and distribution of 2-Fluoro-5-methoxyphenylboronic acid within cells and tissues are not well-characterized. Boronic acids can interact with transporters and binding proteins, which may influence their localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of 2-Fluoro-5-methoxyphenylboronic acid is essential for optimizing its use in biochemical and pharmaceutical applications.
Subcellular Localization
The subcellular localization of 2-Fluoro-5-methoxyphenylboronic acid has not been extensively studied. Boronic acids can be directed to specific cellular compartments through targeting signals and post-translational modifications These localization mechanisms can influence the compound’s activity and function within cells
特性
IUPAC Name |
(2-fluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTZOWYBCLEBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400047 | |
| Record name | 2-Fluoro-5-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
406482-19-7 | |
| Record name | 2-Fluoro-5-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406482-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B1307684.png)

![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)




![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)




![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)